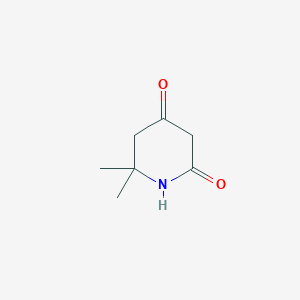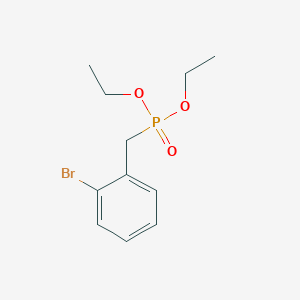![molecular formula C5H3BrN4 B1338031 4-Bromo-1H-pirazolo[3,4-d]pirimidina CAS No. 30129-51-2](/img/structure/B1338031.png)
4-Bromo-1H-pirazolo[3,4-d]pirimidina
Descripción general
Descripción
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C5H3BrN4. It is a derivative of pyrazolo[3,4-d]pyrimidine, where a bromine atom is substituted at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Aplicaciones Científicas De Investigación
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its potential to inhibit various enzymes and receptors, making it a candidate for drug development.
Chemical Biology: It is used in the design of chemical probes to study biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is cyclin-dependent kinases (CDKs), particularly CDK2 . CDKs are essential proteins in cell cycle regulation and have been identified as promising targets for cancer treatment .
Mode of Action
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine interacts with its target, CDK2, by inhibiting its activity . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . The inhibition of CDK2 leads to a disruption in cell cycle progression, which can result in the prevention of cancer cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating. The downstream effects of this include the induction of apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The result of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine’s action is the inhibition of cancer cell proliferation. It has shown superior cytotoxic activities against certain cancer cell lines . By inhibiting CDK2, this compound disrupts cell cycle progression, leading to cell cycle arrest and the induction of apoptosis .
Análisis Bioquímico
Biochemical Properties
The compound interacts with several biomolecules, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). For instance, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit CDK2, a kinase involved in cell cycle regulation . The inhibition occurs through binding interactions at the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression.
Cellular Effects
The effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the inhibition of CDK2 by 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine leads to cell cycle arrest and apoptosis . This effect is particularly significant in rapidly dividing cells, where the disruption of the cell cycle can effectively halt tumor growth.
Additionally, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine affects the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its kinase activity.
Furthermore, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of TRKs by binding to their kinase domains . This inhibition disrupts downstream signaling pathways, including the Ras/Erk and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its inhibitory activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments.
Long-term studies have shown that continuous exposure to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine can lead to sustained inhibition of target kinases and prolonged cell cycle arrest in cancer cells . These effects are consistent with the compound’s potential as a therapeutic agent for chronic conditions.
Dosage Effects in Animal Models
The effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Threshold effects have also been noted, where a minimum concentration of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is required to achieve significant inhibition of target kinases . This threshold varies depending on the specific kinase and the type of cancer being targeted.
Metabolic Pathways
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoforms . These enzymes play a crucial role in the metabolism of the compound, facilitating its biotransformation and elimination from the body.
The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects.
The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and its ability to reach therapeutic concentrations at target sites.
Subcellular Localization
The subcellular localization of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with target kinases . It can also be transported to the nucleus, where it may influence gene expression and other nuclear processes .
Targeting signals and post-translational modifications play a role in directing 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine to specific subcellular compartments . These mechanisms ensure that the compound reaches its intended targets and exerts its therapeutic effects efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3-nitropyridine with hydrazine hydrate, followed by cyclization under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core . Another approach involves the use of 4-bromo-3-aminopyridine, which undergoes cyclization with formamide under high-temperature conditions .
Industrial Production Methods
Industrial production methods for 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazolo[3,4-d]pyrimidines, which are valuable intermediates in drug synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound without the bromine substitution.
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: A similar compound with a chlorine atom instead of bromine.
4-Iodo-1H-pyrazolo[3,4-d]pyrimidine: A similar compound with an iodine atom instead of bromine.
Uniqueness
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets . Additionally, the bromine atom can be easily substituted with other functional groups, providing a versatile platform for the synthesis of various derivatives .
Propiedades
IUPAC Name |
4-bromo-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMHDMLNECTTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509648 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30129-51-2 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



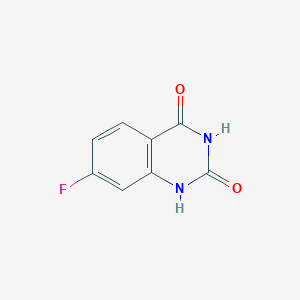
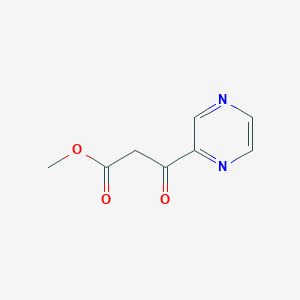


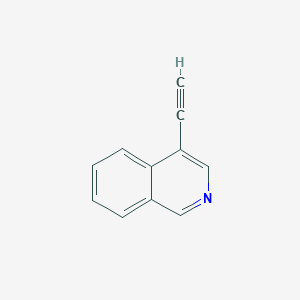
![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)
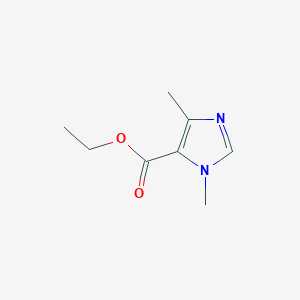
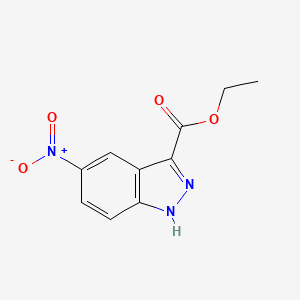
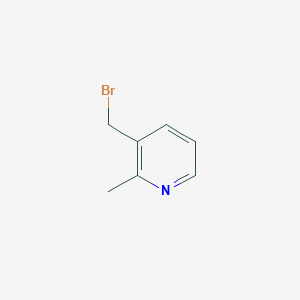
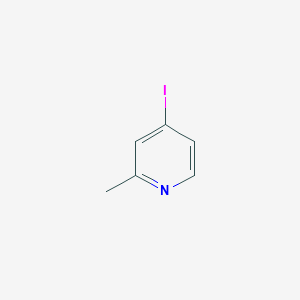
![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)
